molecular formula C11H21NO5 B150531 Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate CAS No. 126587-35-7

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate

Cat. No.: B150531
CAS No.: 126587-35-7
M. Wt: 247.29 g/mol
InChI Key: SRVJJSKMYILGAM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions. This compound is valuable for its role in the synthesis of peptides and other complex molecules.

Mechanism of Action

Target of Action

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a compound with a Boc-protected amino group . The primary target of this compound is the amino group that it protects. The amino group is a good nucleophile and a strong base, making it highly reactive . By protecting the amino group, the compound can undergo transformations without the amino group reacting .

Mode of Action

The compound protects the amino group by converting it into a carbamate . This is achieved through the addition of the Boc group, which is an ester of the carbamic acid . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and the amine is deprotonated or undergoes a spontaneous decarboxylation .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The protection of the amino group allows for the transformation of other functional groups without the amino group reacting .

Pharmacokinetics

The boc group can be removed with a strong acid such as trifluoracetic acid (tfa) . This reaction is typically very easy and can be observed by the CO2 bubbling out of the solution . The removal of the Boc group is the last part of the deprotection, which could potentially affect the compound’s ADME properties .

Result of Action

The result of the compound’s action is the protection of the amino group, allowing for the transformation of other functional groups . After the transformations are complete, the Boc group can be removed, leaving the amino group free .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the removal of the Boc group is achieved with a strong acid . Therefore, the pH of the environment can affect the efficacy of the compound. Additionally, the stability of the compound can be affected by temperature. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is to react the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine after Boc deprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes.

Properties

IUPAC Name

methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJJSKMYILGAM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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